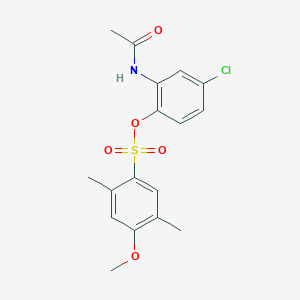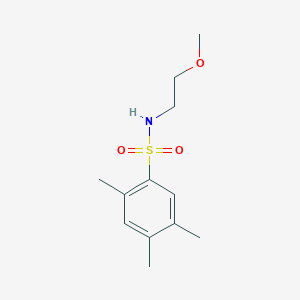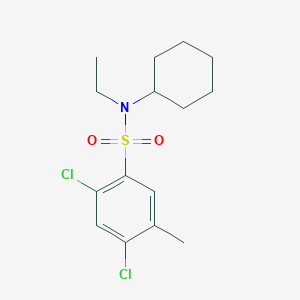![molecular formula C15H9Cl2NO5 B288737 4-[(3,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288737.png)
4-[(3,5-Dichloroanilino)carbonyl]isophthalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3,5-Dichloroanilino)carbonyl]isophthalic acid, commonly known as DCA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DCA is a small molecule that has been shown to inhibit the activity of pyruvate dehydrogenase kinase (PDK), an enzyme that plays a critical role in regulating cellular metabolism.
作用机制
DCA inhibits 4-[(3,5-Dichloroanilino)carbonyl]isophthalic acid, which in turn activates pyruvate dehydrogenase (PDH), an enzyme that converts pyruvate to acetyl-CoA, a key molecule in the tricarboxylic acid (TCA) cycle. By activating PDH, DCA promotes oxidative phosphorylation and reduces the reliance of cancer cells on glycolysis, a hallmark of cancer metabolism. This shift in metabolism leads to the production of ROS, which ultimately leads to cell death.
Biochemical and Physiological Effects:
DCA has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, DCA has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. DCA has also been shown to improve cardiac function in animal models of heart failure by promoting oxidative phosphorylation and reducing reliance on glycolysis.
实验室实验的优点和局限性
One of the main advantages of DCA is its small molecular size, which allows it to penetrate cell membranes and target intracellular enzymes such as 4-[(3,5-Dichloroanilino)carbonyl]isophthalic acid. DCA is also relatively easy to synthesize and purify, making it readily available for research purposes. However, DCA has limitations in terms of its stability and solubility, which can affect its efficacy and bioavailability in vivo.
未来方向
There are several potential future directions for research on DCA. One area of interest is the development of more stable and soluble analogs of DCA that can improve its efficacy and bioavailability in vivo. Another area of interest is the investigation of DCA's effects on other metabolic pathways and enzymes, which could lead to the discovery of new therapeutic targets. Finally, the potential use of DCA as a diagnostic tool for cancer and other metabolic disorders is also an area of interest for future research.
合成方法
The synthesis of DCA involves the reaction of 3,5-dichloroaniline with isophthalic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain pure DCA. This synthesis method has been optimized and modified by various researchers to improve the yield and purity of DCA.
科学研究应用
DCA has been extensively studied for its potential applications in cancer research. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting 4-[(3,5-Dichloroanilino)carbonyl]isophthalic acid, leading to a shift in cellular metabolism towards oxidative phosphorylation. This shift in metabolism results in the production of reactive oxygen species (ROS) that cause DNA damage and ultimately lead to cell death. DCA has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy for cancer treatment.
属性
产品名称 |
4-[(3,5-Dichloroanilino)carbonyl]isophthalic acid |
|---|---|
分子式 |
C15H9Cl2NO5 |
分子量 |
354.1 g/mol |
IUPAC 名称 |
4-[(3,5-dichlorophenyl)carbamoyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C15H9Cl2NO5/c16-8-4-9(17)6-10(5-8)18-13(19)11-2-1-7(14(20)21)3-12(11)15(22)23/h1-6H,(H,18,19)(H,20,21)(H,22,23) |
InChI 键 |
XHMPEAJSWDKLQI-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
规范 SMILES |
C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



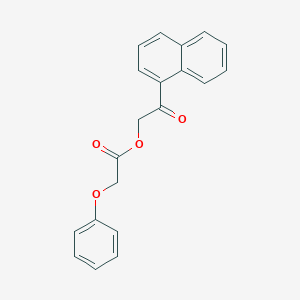
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate](/img/structure/B288657.png)
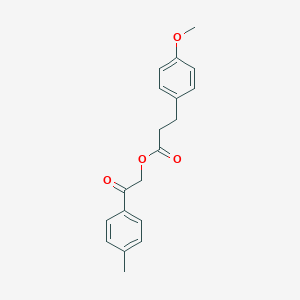
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B288671.png)
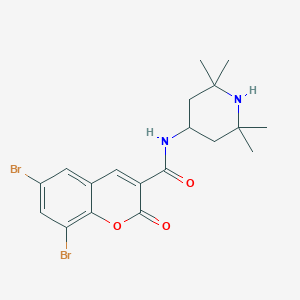
![1-Cinnamyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine](/img/structure/B288675.png)
![4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether](/img/structure/B288676.png)
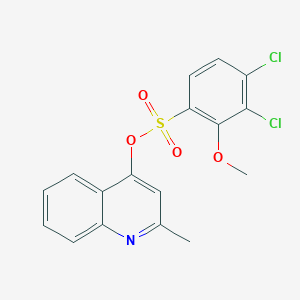
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B288685.png)
![2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288695.png)
![Benzyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B288697.png)
